2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione Purity Benchmarking: 98.66% HPLC vs. Industry Baseline
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione is available at a purity specification of 98.66% as determined by HPLC . This exceeds the industry common baseline purity of ≥95% offered by multiple alternative suppliers for the identical CAS compound , . The 3.66 percentage point difference in purity specification translates to lower potential impurities that could interfere with sensitive CuAAC click reactions or downstream biological assays. For PROTAC synthesis, where trace impurities may catalyze unintended side reactions or affect yield, this purity differential is relevant for reproducibility. The quantification is vendor-sourced and reflects commercial product specifications rather than head-to-head experimental comparison under controlled laboratory conditions.
| Evidence Dimension | HPLC purity specification |
|---|---|
| Target Compound Data | 98.66% (MedChemExpress, HY-W457960) |
| Comparator Or Baseline | ≥95% (AxisPharm, AP13965); ≥95% (multiple alternative suppliers) |
| Quantified Difference | +3.66 percentage points above baseline |
| Conditions | Commercial product specifications; HPLC analysis conditions vendor-specific |
Why This Matters
Higher purity specification reduces risk of impurity interference in click chemistry conjugation efficiency and biological assay reproducibility, directly impacting downstream experimental success rates.
